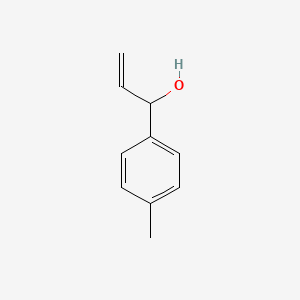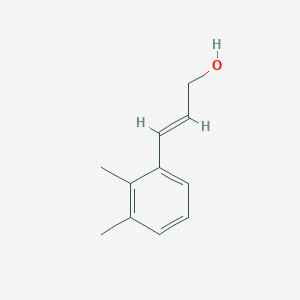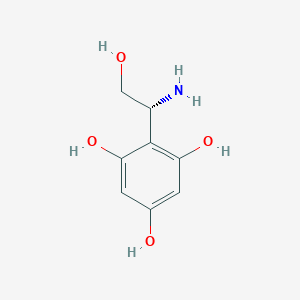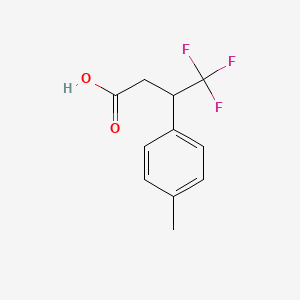
4,4,4-Trifluoro-3-(p-tolyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and p-tolyl groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid typically involves the reaction of ethyl trifluoroacetate with p-tolylmagnesium bromide, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted butanoic acids .
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(p-tolyl)butanoic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparaison Avec Des Composés Similaires
- 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione
- 4,4,4-Trifluoro-3-oxo-butanoic acid
- 4,4,4-Trifluoro-3-phenylbutanoic acid
Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the p-tolyl group differentiates it from other trifluoromethyl-substituted butanoic acids, influencing its solubility, stability, and interaction with other molecules .
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(6-10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
Clé InChI |
XBIIRDNMZKRHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
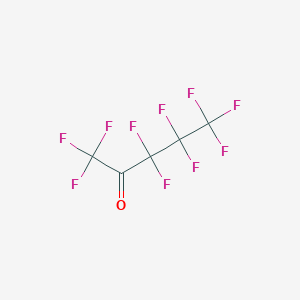
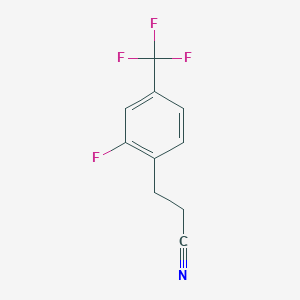
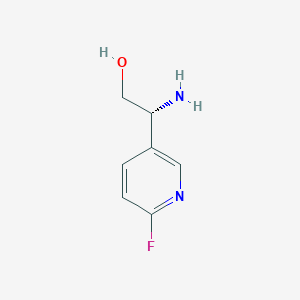
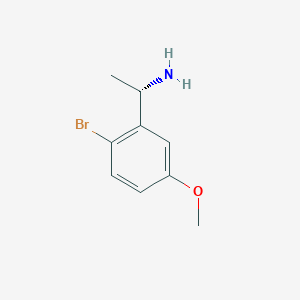

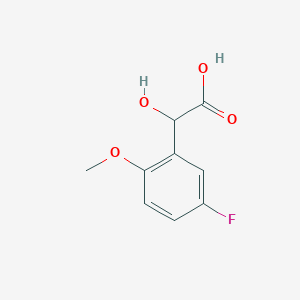
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
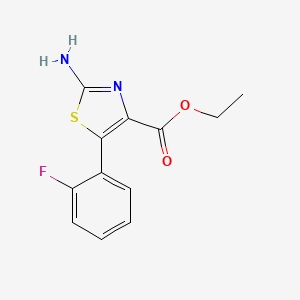
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
